Cyclotetrapeptide-24 aminocyclohexane carboxylate
Overview
Description
Cyclotetrapeptide-24 aminocyclohexane carboxylate (CTP-24) is a synthetic peptide that has gained significant attention in recent years due to its potential applications in the field of cosmeceuticals. CTP-24 is a cyclic peptide consisting of four amino acids and a cyclohexane ring. It is known for its ability to enhance the skin's natural barrier function, improve skin hydration, and reduce the appearance of fine lines and wrinkles.
Scientific Research Applications
Synthesis and Structural Analysis
- Cyclotetrapeptides, including variants like Cyclotetrapeptide-24 aminocyclohexane carboxylate, are known for their complex synthesis. Alcaro et al. (2004) discuss the on-resin head-to-tail cyclization of cyclotetrapeptides, which is a significant method for their synthesis. This study provides insights into the optimization of crucial parameters for efficient synthesis without cyclodimerization by-products, which is essential for producing pure compounds for research applications (Alcaro et al., 2004).
- The crystallographic characterization of 1-aminocyclohexane-1-carboxylic acid residues, a component of Cyclotetrapeptide-24, in peptides has been detailed by Valle et al. (1988). Their study shows that the cyclohexane rings in these structures adopt an almost perfect chair conformation, providing crucial information about the molecule's three-dimensional structure (Valle et al., 1988).
Pharmacological Applications
- Cyclotetrapeptides like Cyclotetrapeptide-24 aminocyclohexane carboxylate have been explored for various pharmacological applications. For example, Kowalczyk et al. (2004) synthesized peptides with 1-aminocyclohexane-1-carboxylic acid and tested their activities, demonstrating their potential as antidiuretic agonists with varying activities. This suggests that Cyclotetrapeptide-24 could also possess significant pharmacological properties (Kowalczyk et al., 2004).
- Another application is in the field of tumor imaging. Park et al. (2014) synthesized RGD peptides incorporating aminocyclohexane carboxylic acids for use as PET radiotracers in tumor imaging, indicating the potential for Cyclotetrapeptide-24 aminocyclohexane carboxylate in diagnostic applications (Park et al., 2014).
Conformational and Computational Studies
- Cyclotetrapeptides, due to their unique structures, are of interest in conformational studies. Loiseau et al. (2003) demonstrate the use of molecular mechanics to predict the conformational states of cyclic tetrapeptides, which can be applicable for understanding the conformations of Cyclotetrapeptide-24 aminocyclohexane carboxylate in solution (Loiseau et al., 2003).
Novel Synthesis Methods
- The synthesis of cyclotetrapeptides, including Cyclotetrapeptide-24, continues to evolve. Rodriguez et al. (2015) provide an overview of new methods for synthesizing cyclotetrapeptides, highlighting the advancements in this field and the potential for more efficient production of these compounds (Rodriguez et al., 2015).
properties
IUPAC Name |
2-[(9R,12S,18S)-9-benzyl-18-[3-(diaminomethylideneamino)propyl]-8,11,14,17,20-pentaoxo-7,10,13,16,19-pentazaspiro[5.14]icosan-12-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H40N8O7/c29-27(30)31-13-7-10-18-23(40)32-16-21(37)33-20(15-22(38)39)24(41)34-19(14-17-8-3-1-4-9-17)25(42)36-28(26(43)35-18)11-5-2-6-12-28/h1,3-4,8-9,18-20H,2,5-7,10-16H2,(H,32,40)(H,33,37)(H,34,41)(H,35,43)(H,36,42)(H,38,39)(H4,29,30,31)/t18-,19+,20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROFCWWUBJHHVGZ-ZCNNSNEGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N2)CC3=CC=CC=C3)CC(=O)O)CCCN=C(N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2(CC1)C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@@H](C(=O)N2)CC3=CC=CC=C3)CC(=O)O)CCCN=C(N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H40N8O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
600.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclotetrapeptide-24 aminocyclohexane carboxylate | |
CAS RN |
197172-76-2 | |
Record name | Cyclotetrapeptide-24 aminocyclohexane carboxylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0197172762 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CYCLOTETRAPEPTIDE-24 AMINOCYCLOHEXANE CARBOXYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NR327745KQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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